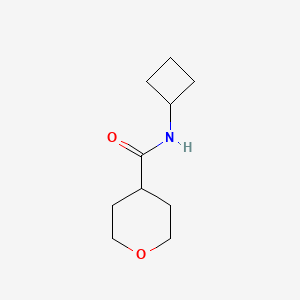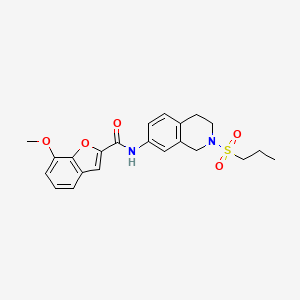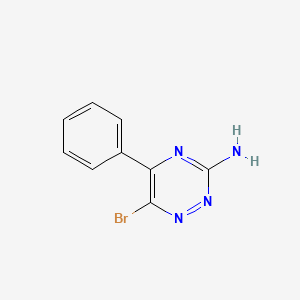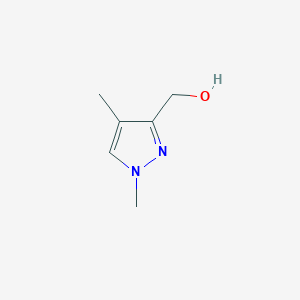![molecular formula C19H19ClN4O2S B2583670 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1217078-62-0](/img/structure/B2583670.png)
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a benzothiazole ring, and a furan ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains an imidazole ring (a five-membered ring with two nitrogen atoms), a benzothiazole ring (a fused ring system containing a benzene ring and a thiazole ring), and a furan ring (a five-membered ring with an oxygen atom) .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents used. The imidazole ring, for example, is known to participate in various reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar and nonpolar regions, the overall shape of the molecule, and the presence of functional groups .Scientific Research Applications
Scientific Research Applications
Central Nervous System (CNS) Activity
Compounds containing imidazole and thiazole groups are explored for their potential in treating central nervous system (CNS) disorders. These heterocyclic compounds exhibit various CNS activities, ranging from agonistic and antagonistic actions on neurotransmitters to affecting ion channels. The presence of nitrogen, sulfur, and oxygen atoms in these heterocycles suggests their potential to penetrate the CNS and treat neurological disorders (Saganuwan, 2020).
Antitumor Activity
Imidazole derivatives have been reviewed for their antitumor activities. The review covers compounds like bis(2-chloroethyl)amino derivatives of imidazole and related structures, showcasing their potential as leads for developing new antitumor drugs. These derivatives exhibit significant biological activities, highlighting the structural importance of the imidazole ring in medicinal chemistry (Iradyan et al., 2009).
Antioxidant and Anti-inflammatory Agents
Research into the synthesis and pharmacological evaluation of benzofused thiazole derivatives has indicated their potential as antioxidant and anti-inflammatory agents. This suggests that molecules incorporating thiazole and furan rings could serve as templates for developing compounds with desired pharmacological properties (Raut et al., 2020).
Role in Analytical Chemistry
Analytical methods for determining antioxidant activity have been reviewed, indicating the importance of heterocyclic compounds in analytical applications. Techniques such as spectrophotometry and electrochemical (bio)sensors are employed, where heterocyclic compounds serve as crucial components in the analysis of complex samples. This reflects the broader applicability of such compounds beyond their pharmacological activities (Munteanu & Apetrei, 2021).
Safety and Hazards
Future Directions
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in various areas, including drug discovery and materials science. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications .
Mechanism of Action
Target of action
Imidazole containing compounds are known for their broad range of chemical and biological properties. They are the basic core of some natural products such as histidine, purine, histamine, and DNA based structures .
Mode of action
The mode of action of imidazole compounds can vary greatly depending on their structure and the specific functional groups they contain. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
The biochemical pathways affected by imidazole compounds can also vary widely. For example, some imidazole derivatives can inhibit the growth of bacteria, fungi, or parasites by interfering with their metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole compounds can be influenced by factors such as their molecular structure, the presence of functional groups, and the characteristics of the biological system in which they are administered .
Result of action
The molecular and cellular effects of imidazole compounds’ action can include the inhibition of enzyme activity, disruption of cell membrane integrity, interference with DNA synthesis, and induction of apoptosis .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of imidazole compounds .
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S.ClH/c1-14-5-6-15-17(12-14)26-19(21-15)23(18(24)16-4-2-11-25-16)9-3-8-22-10-7-20-13-22;/h2,4-7,10-13H,3,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLADYPXGBHEMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2583587.png)


![4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2583593.png)

![2-((4-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2583597.png)



![7,9-dimethyl-3-phenyl-1-(2-(pyrrolidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2583603.png)
![N,5-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2583604.png)
![2-chloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N-methyl-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2583606.png)
![3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2583608.png)
